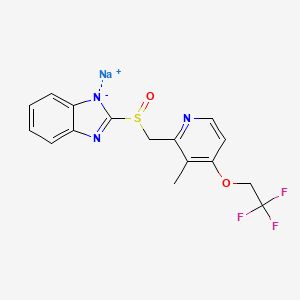

Lansoprazole sodium

Übersicht

Beschreibung

Lansoprazol-Natrium, auch bekannt als Lansoprazol-Natrium, ist ein Protonenpumpenhemmer, der hauptsächlich zur Reduzierung der Magensäuresekretion eingesetzt wird. Es ist ein Benzimidazolderivat mit antisekretorischen und antiulzerösen Eigenschaften. Lansoprazol-Natrium ist wirksam bei der Behandlung von Erkrankungen wie gastroösophagealer Refluxkrankheit, Magengeschwüren und Zollinger-Ellison-Syndrom .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lansoprazol-Natrium umfasst mehrere Schritte. Der Schlüsselzwischenprodukt, 2-[[[3-Methyl-4-(2,2,2-Trifluorethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazol, wird durch eine Reihe von Reaktionen hergestellt. Die Reaktion des Zwischenprodukts mit Phosphortrichlorid und Essigsäure eliminiert die N-Oxid-Gruppe, was zur Bildung von Sulfanylmethylpyridin führt. Diese Verbindung wird dann mit tert-Butylhydroperoxid in Ethanol oxidiert, um das gewünschte Sulfoxid zu ergeben .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Lansoprazol-Natrium die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt sicher, dass die Verbindung pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lansoprazol-Natrium durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wird in der Leber durch Cytochrom-P450-Enzyme, hauptsächlich CYP3A4 und CYP2C18, weitgehend metabolisiert .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von Lansoprazol-Natrium verwendet werden, umfassen Phosphortrichlorid, Essigsäure, tert-Butylhydroperoxid und Ethanol. Die Reaktionen finden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen statt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Lansoprazol-Natrium gebildet werden, umfassen Sulfon und 5-hydroxylierte Metaboliten. Diese Metaboliten werden weiter im Körper verarbeitet und hauptsächlich über den Urin ausgeschieden .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Lansoprazole sodium is primarily utilized for the treatment of:

- Peptic Ulcers : It effectively reduces gastric acid secretion, promoting healing of peptic ulcers. A preparation method for this compound specifically aimed at treating peptic ulcers has been developed, emphasizing a simple synthesis process that avoids harmful organic solvents, yielding high-quality products suitable for human medication .

- Gastroesophageal Reflux Disease (GERD) : this compound is employed to alleviate symptoms associated with GERD by inhibiting gastric acid production.

- Zollinger-Ellison Syndrome : This condition involves excessive gastric acid secretion, and this compound helps manage this by reducing acid levels.

Pharmacokinetics and Formulation Studies

Recent studies have investigated the pharmacokinetics of this compound formulations:

- A randomized open-label study compared immediate-release capsules containing lansoprazole and sodium bicarbonate with standard lansoprazole capsules. The immediate-release formulation demonstrated faster absorption and improved pharmacokinetic profiles, making it advantageous for rapid symptom relief in acid-related diseases .

- The pharmacodynamic properties were also evaluated, showing that the combination of lansoprazole with sodium bicarbonate significantly increases intragastric pH more effectively than lansoprazole alone .

Clinical Case Studies

Clinical observations have highlighted some adverse effects associated with this compound:

- A case study documented symptomatic hyponatremia in a young woman linked to lansoprazole use. After discontinuation of the medication, her sodium levels returned to normal within days, suggesting a probable causal relationship between the drug and electrolyte imbalance . This case underscores the importance of monitoring electrolyte levels in patients receiving PPIs.

Safety and Toxicology Studies

Safety evaluations have been conducted to assess the potential risks associated with long-term use of this compound:

- A toxicological assessment indicated that while lansoprazole is generally safe, there are considerations regarding its effects on electrolyte balance and potential teratogenicity in specific populations .

Comparative Efficacy Studies

Comparative studies have shown that lansoprazole is more effective than other PPIs:

Wirkmechanismus

Lansoprazole sodium is a prodrug that requires protonation in an acidic environment to become activatedThis inhibition prevents the final step of acid production, thereby reducing gastric acid secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Omeprazol: Ein weiterer Protonenpumpenhemmer mit einem ähnlichen Wirkmechanismus.

Pantoprazol: Wird zur Behandlung ähnlicher Erkrankungen eingesetzt, hat aber ein anderes pharmakokinetisches Profil.

Rabeprazol: Bekannt für seinen schnellen Wirkungseintritt und seine längere Wirkdauer.

Einzigartigkeit

Lansoprazol-Natrium ist einzigartig aufgrund seiner hohen Potenz und Wirksamkeit bei der Hemmung der Magensäuresekretion. Es hat ein günstiges pharmakokinetisches Profil mit schneller Resorption und weitgehender Metabolisierung, was es zu einer bevorzugten Wahl für die Behandlung säurebedingter Erkrankungen macht .

Biologische Aktivität

Lansoprazole sodium, a proton pump inhibitor (PPI), is primarily used in the treatment of gastroesophageal reflux disease (GERD) and other conditions associated with excessive gastric acid production. Its biological activity is characterized by its mechanism of action, pharmacokinetics, potential side effects, and emerging therapeutic applications beyond its primary use.

Lansoprazole functions by irreversibly inhibiting the H+,K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. When lansoprazole is protonated in the acidic environment of the stomach, it forms a sulfenamide that covalently binds to cysteine residues on the H+,K+-ATPase, leading to prolonged inhibition of acid secretion .

Key Mechanism Details:

- Prodrug Activation: Requires acidic pH for activation.

- Target Enzyme: H+,K+-ATPase.

- Covalent Binding: Forms stable disulfides with cysteine residues.

Pharmacokinetics

Lansoprazole exhibits high oral bioavailability (80-90%) and reaches peak plasma concentration approximately 1.7 hours post-administration. However, food intake can significantly reduce its absorption by 50-70%, indicating that it should be taken before meals .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 80-90% |

| Peak Plasma Concentration (Cmax) | 1.7 hours post-dose |

| Effect of Food | Reduces absorption by 50-70% |

Clinical Efficacy and Safety

Lansoprazole has demonstrated efficacy in reducing symptoms of GERD and healing erosive esophagitis. In clinical studies, patients showed significant reductions in antacid use and improvement in symptom severity after treatment with lansoprazole .

Case Study: Lansoprazole-Induced Hyponatremia

A notable case involved a young woman who developed symptomatic hyponatremia attributed to lansoprazole therapy. After discontinuation of the drug, her sodium levels normalized within days, highlighting a rare but significant side effect associated with its use .

Emerging Research and Applications

Recent studies have explored additional therapeutic potentials of lansoprazole beyond acid suppression:

- Antitumor Activity: Research indicates that lansoprazole may induce apoptosis in cancer cells (e.g., A549 lung cancer cells) through mechanisms involving reactive oxygen species (ROS) and modulation of autophagic processes .

- Antimicrobial Properties: Lansoprazole has shown activity against Mycobacterium tuberculosis, suggesting potential applications as an adjunct therapy in tuberculosis treatment .

Summary of Findings

The biological activity of this compound encompasses its established role as a proton pump inhibitor along with emerging evidence supporting its utility in oncology and infectious diseases. While it is effective in managing acid-related disorders, clinicians should be aware of its potential side effects, including rare cases of electrolyte imbalances.

Eigenschaften

IUPAC Name |

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGPYEHFRKGRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226904-00-3 | |

| Record name | Lansoprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.